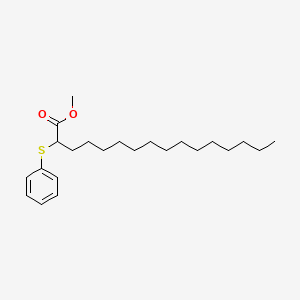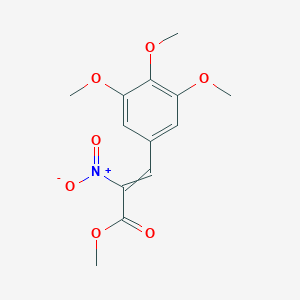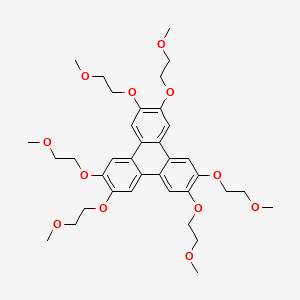![molecular formula C50H42HgP4 B14332849 Bis[bis(diphenylphosphanyl)methyl]mercury CAS No. 110214-11-4](/img/structure/B14332849.png)
Bis[bis(diphenylphosphanyl)methyl]mercury
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Bis[bis(diphenylphosphanyl)methyl]mercury is an organometallic compound with the molecular formula C50H42HgP4 It is characterized by the presence of mercury coordinated to two bis(diphenylphosphanyl)methyl groups
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of Bis[bis(diphenylphosphanyl)methyl]mercury typically involves the reaction of mercury(II) chloride with bis(diphenylphosphanyl)methane in the presence of a base. The reaction is carried out in an inert atmosphere to prevent oxidation and is usually performed in a solvent such as tetrahydrofuran or dichloromethane. The reaction conditions include:
- Temperature: Room temperature to reflux
- Atmosphere: Inert (e.g., nitrogen or argon)
- Solvent: Tetrahydrofuran or dichloromethane
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would require careful control of reaction conditions to ensure purity and yield, as well as the use of industrial-grade reagents and solvents.
化学反应分析
Types of Reactions: Bis[bis(diphenylphosphanyl)methyl]mercury undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form mercury(II) oxide and bis(diphenylphosphanyl)methane oxide.
Reduction: Reduction reactions can yield mercury metal and bis(diphenylphosphanyl)methane.
Substitution: The mercury center can undergo substitution reactions with other ligands, leading to the formation of new organometallic complexes.
Common Reagents and Conditions:
Oxidation: Oxygen or hydrogen peroxide in the presence of a catalyst.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Ligands such as phosphines, amines, or halides under inert atmosphere conditions.
Major Products:
Oxidation: Mercury(II) oxide, bis(diphenylphosphanyl)methane oxide
Reduction: Mercury metal, bis(diphenylphosphanyl)methane
Substitution: Various organometallic complexes depending on the substituent ligands
科学研究应用
Bis[bis(diphenylphosphanyl)methyl]mercury has several applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry to form complexes with transition metals, which can be studied for their catalytic properties.
Biology: Investigated for its potential interactions with biological molecules, although its toxicity limits its use in biological systems.
Medicine: Limited applications due to toxicity, but studied for its potential use in radiopharmaceuticals.
Industry: Potential use in the development of new materials with unique electronic or photophysical properties.
作用机制
The mechanism of action of Bis[bis(diphenylphosphanyl)methyl]mercury involves its ability to coordinate with metal centers through its phosphorus atoms. This coordination can alter the electronic properties of the metal center, making it more reactive or stabilizing certain oxidation states. The molecular targets include transition metals, and the pathways involved are primarily related to coordination chemistry and catalysis.
相似化合物的比较
Bis(diphenylphosphino)methane: A related ligand that forms similar complexes but lacks the mercury center.
Bis(diphenylphosphino)ethane: Another related ligand with a slightly different backbone, leading to different coordination properties.
Bis(diphenylphosphino)propane: Similar to bis(diphenylphosphino)methane but with a longer carbon chain, affecting its steric and electronic properties.
Uniqueness: Bis[bis(diphenylphosphanyl)methyl]mercury is unique due to the presence of the mercury center, which imparts distinct electronic properties and reactivity compared to other bis(diphenylphosphino) compounds. The mercury center allows for the formation of unique coordination complexes that are not possible with other ligands.
属性
CAS 编号 |
110214-11-4 |
|---|---|
分子式 |
C50H42HgP4 |
分子量 |
967.4 g/mol |
IUPAC 名称 |
bis[bis(diphenylphosphanyl)methyl]mercury |
InChI |
InChI=1S/2C25H21P2.Hg/c2*1-5-13-22(14-6-1)26(23-15-7-2-8-16-23)21-27(24-17-9-3-10-18-24)25-19-11-4-12-20-25;/h2*1-21H; |
InChI 键 |
KQLXKPWHSHDAOS-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C(C=C1)P(C2=CC=CC=C2)C(P(C3=CC=CC=C3)C4=CC=CC=C4)[Hg]C(P(C5=CC=CC=C5)C6=CC=CC=C6)P(C7=CC=CC=C7)C8=CC=CC=C8 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


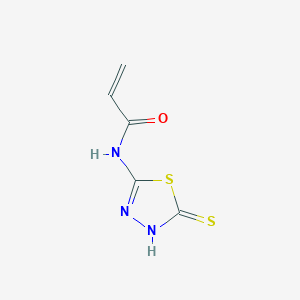
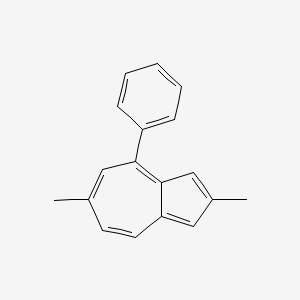
![6,6-Dichloro-7-oxobicyclo[3.2.0]hept-2-ene-2-carbaldehyde](/img/structure/B14332792.png)
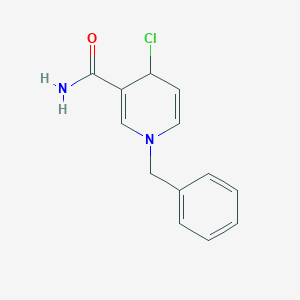
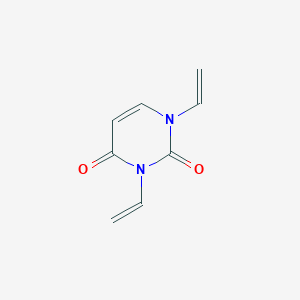
![[Bis(2-hydroxyethyl)hydrazinylidene]acetonitrile](/img/structure/B14332802.png)
![Acetic acid, [bis(1-methylethoxy)phosphinyl]-, phenylmethyl ester](/img/structure/B14332810.png)
![N,N,N-Trimethyl[3-(trifluoromethyl)phenyl]methanaminium chloride](/img/structure/B14332814.png)
![4-[[4-[[4-[[4-[(4-Aminophenyl)diazenyl]phenyl]diazenyl]phenyl]diazenyl]phenyl]diazenyl]aniline](/img/structure/B14332821.png)
![2-(2,4-dichlorophenoxy)-N-[(4-methylphenyl)sulfonyl]acetamide](/img/structure/B14332825.png)
